molecular formula C13H13NO2 B3067670 Cyclopropanecarboxylic acid, 2-(4-cyanophenyl)-, ethyl ester, trans- CAS No. 132145-60-9

Cyclopropanecarboxylic acid, 2-(4-cyanophenyl)-, ethyl ester, trans-

Cat. No. B3067670
CAS RN: 132145-60-9
M. Wt: 215.25 g/mol
InChI Key: QWCIETZJHLAWCB-NWDGAFQWSA-N
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Description

Molecular Structure Analysis

The molecular structure of “Cyclopropanecarboxylic acid, 2-(4-cyanophenyl)-, ethyl ester, trans-” consists of a cyclopropane ring attached to a carboxylic acid ester group and a 4-cyanophenyl group . The 3D structure of the molecule can be viewed using specific software .

Scientific Research Applications

Synthesis and Characterization

Cyclopropanecarboxylic acid, 2-(4-cyanophenyl)-, ethyl ester, trans- and its derivatives are synthesized and characterized in various studies. For instance, Vretik and Ritter (2006) synthesized a polymethacrylate bearing a cyclopropane ring as a side group and analyzed the stability of the cyclopropane ring in the monomer and polymers through NMR and FT-IR analyses, indicating its chemical stability. The polymers exhibited depolymerization behavior at high temperatures, showcasing the thermal stability of the cyclopropane ring (Vretik & Ritter, 2006).

Biological Evaluation and Enzyme Inhibition

Boztaş et al. (2019) conducted a study where they synthesized bromophenol derivatives with a cyclopropyl moiety and evaluated their inhibitory effects on enzymes like carbonic anhydrase and acetylcholinesterase. These enzymes are significant in the treatment of diseases like Alzheimer's and Parkinson's. The derivatives exhibited strong inhibition, indicating their potential in drug development (Boztaş et al., 2019).

Polymerization and Chemical Properties

The cyclopropanation reaction of certain precursors with ethyldiazoacetate leads to the formation of cyclopropanecarboxylic acid derivatives. These compounds have been used in the synthesis of polymers and have exhibited unique properties like optical activity and thermal stability, as discussed in the studies by Vretik and Ritter (2006) and Overberger et al. (2007). These properties are significant in the development of materials with specific optical and thermal characteristics (Vretik & Ritter, 2006; Overberger et al., 2007).

properties

IUPAC Name

ethyl (1R,2R)-2-(4-cyanophenyl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-2-16-13(15)12-7-11(12)10-5-3-9(8-14)4-6-10/h3-6,11-12H,2,7H2,1H3/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCIETZJHLAWCB-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H]1C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cyclopropanecarboxylic acid, 2-(4-cyanophenyl)-, ethyl ester, trans-
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Cyclopropanecarboxylic acid, 2-(4-cyanophenyl)-, ethyl ester, trans-

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